Cas no 824-54-4 (2-Bromo-4-methylbenzaldehyde)

2-Bromo-4-methylbenzaldehyde structure
2-Bromo-4-methylbenzaldehyde structure
商品名:2-Bromo-4-methylbenzaldehyde
CAS番号:824-54-4
MF:C8H7BrO
メガワット:199.044581651688
MDL:MFCD04039890
CID:39992
PubChem ID:4645292

2-Bromo-4-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-methylbenzaldehyde
    • 2-Bromo-p-tolualdehyde
    • 2-Brom-4-methyl-benzaldehyd
    • 2-bromo-4-methyl-benzaldehyde
    • 2-bromo-4-tolualdehyde
    • 4-methyl-2-bromobenzaldehyde
    • TPC-I119
    • Benzaldehyde, 2-bromo-4-methyl-
    • KSC497Q8B
    • MUZMDYCVUCMIDC-UHFFFAOYSA-N
    • SBB064054
    • EBD1385988
    • VZ23995
    • AS06927
    • P646
    • AB0017135
    • ST2409671
    • AM20060734
    • 2-2-Methoxyphenyl-2-methylamino cyclohexanone
    • 2-Bromo-4-methylbenzal
    • 2-Bromo-4-methylbenzaldehyde (ACI)
    • p-Tolualdehyde, 2-bromo- (7CI, 8CI)
    • 3-Bromo-4-tolualdehyde
    • Benzonitrile, 2-(dibromomethyl)-5-methyl-
    • Z1255427913
    • CS-W004657
    • 824-54-4
    • SCHEMBL136361
    • EN300-116581
    • AC-1152
    • J-511938
    • SY017586
    • GS-3352
    • 3-Bromo-4-formyltoluene
    • A855781
    • MFCD04039890
    • AKOS005259302
    • J-508311
    • FT-0632992
    • DTXSID30405206
    • 2-Bromo-4-methylbenzaldehyde, technical grade
    • DB-020642
    • MDL: MFCD04039890
    • インチ: 1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
    • InChIKey: MUZMDYCVUCMIDC-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(Br)=CC(C)=CC=1

計算された属性

  • せいみつぶんしりょう: 197.96803g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 197.96803g/mol
  • 単一同位体質量: 197.96803g/mol
  • 水素結合トポロジー分子極性表面積: 17.1Ų
  • 重原子数: 10
  • 複雑さ: 124
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.49
  • ゆうかいてん: 30-35 °C (lit.)
  • ふってん: 254.1 °C at 760 mmHg
  • フラッシュポイント: >110 ºC
  • 屈折率: 1.597
  • PSA: 17.07000
  • LogP: 2.57000
  • かんど: Air Sensitive
  • ようかいせい: 未確定

2-Bromo-4-methylbenzaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:3276
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 包装等級:III
  • セキュリティ用語:6.1
  • ちょぞうじょうけん:Inert atmosphere,2-8°C

2-Bromo-4-methylbenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-4-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062031-5g
2-Bromo-4-methylbenzaldehyde
824-54-4 98%
5g
¥123.00 2024-07-28
Enamine
EN300-116581-0.05g
2-bromo-4-methylbenzaldehyde
824-54-4 95%
0.05g
$19.0 2023-02-18
Enamine
EN300-116581-50.0g
2-bromo-4-methylbenzaldehyde
824-54-4 95%
50.0g
$268.0 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062031-1g
2-Bromo-4-methylbenzaldehyde
824-54-4 98%
1g
¥39 2023-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062031-100g
2-Bromo-4-methylbenzaldehyde
824-54-4 98%
100g
¥2034.00 2024-07-28
Alichem
A014000814-250mg
2-Bromo-4-methylbenzaldehyde
824-54-4 97%
250mg
$470.40 2023-09-01
abcr
AB206581-1 g
2-Bromo-4-methylbenzaldehyde, 95%; .
824-54-4 95%
1 g
€69.90 2023-07-20
abcr
AB206581-5 g
2-Bromo-4-methylbenzaldehyde, 95%; .
824-54-4 95%
5 g
€89.40 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B20440-1g
2-Bromo-4-methylbenzaldehyde
824-54-4 97%
1g
¥47.0 2022-10-09
TRC
B808065-10mg
2-Bromo-4-methylbenzaldehyde
824-54-4
10mg
$ 50.00 2022-06-06

2-Bromo-4-methylbenzaldehyde 合成方法

合成方法 1

はんのうじょうけん
リファレンス
Benzothiazines in synthesis. Formal syntheses of (+)-curcumene and (+)-curcuphenol
Harmata, Michael; et al, Tetrahedron Letters, 2003, 44(39), 7261-7264

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
リファレンス
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

合成方法 3

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  12 h, 75 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
2.2 Solvents: Methanol ,  Toluene ,  Water ;  rt
リファレンス
Palladium-Catalyzed Intramolecular Hydroaminocarbonylation to Lactams: Additive-Free Protocol Initiated by Palladium Hydride
Hu, Yue; et al, ACS Catalysis, 2016, 6(10), 6785-6789

合成方法 4

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
1.2 Reagents: Methanol Solvents: Toluene
リファレンス
Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular Aminopalladation
Hu, Yue; et al, Angewandte Chemie, 2017, 56(9), 2473-2477

合成方法 5

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ,  Toluene ,  Water ;  rt
リファレンス
Palladium-Catalyzed Intramolecular Hydroaminocarbonylation to Lactams: Additive-Free Protocol Initiated by Palladium Hydride
Hu, Yue; et al, ACS Catalysis, 2016, 6(10), 6785-6789

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid ,  Sodium sulfite ,  Copper sulfate Solvents: Water ;  0 °C
1.2 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  reflux
リファレンス
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities
Yamakawa, Naoki; et al, Journal of Medicinal Chemistry, 2010, 53(21), 7879-7882

合成方法 7

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver ,  Copper ,  Silica Solvents: Toluene ,  Water ;  4 h, 120 °C
リファレンス
Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcohols
Saha, Arijit; et al, New Journal of Chemistry, 2017, 41(22), 13377-13381

合成方法 8

はんのうじょうけん
1.1 Solvents: Hexamethylphosphoramide
リファレンス
Halogenated arenes in the Duff reaction under high pressure. 2. Formylation and amidomethylation of halogenated arenes in trifluoroacetic acid
Sedishev, I. P.; et al, Izvestiya Akademii Nauk, 1995, (11), 2221-4

合成方法 9

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Methanol ;  24 h, 0 °C → rt
リファレンス
Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone
Shekhar, Chander; et al, ChemistrySelect, 2023, 8(26),

合成方法 10

はんのうじょうけん
1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ;  1 h, 55 °C
リファレンス
Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydes
Wang, Xiaoyu; et al, Tetrahedron, 2015, 71(38), 6744-6748

合成方法 11

はんのうじょうけん
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  21 °C; 4 h, 21 °C
1.3 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  12 h, 55 °C
リファレンス
Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex
Shinde, Ganesh H.; et al, Chemistry - A European Journal, 2023, 29(10),

合成方法 12

はんのうじょうけん
リファレンス
Synthesis of 2,7-dimethylanthracene by a route which is potentially a general one
Lai, Yee Hing; et al, Australian Journal of Chemistry, 1992, 45(12), 2067-71

合成方法 13

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  12 h, 75 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
2.2 Reagents: Methanol Solvents: Toluene
リファレンス
Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular Aminopalladation
Hu, Yue; et al, Angewandte Chemie, 2017, 56(9), 2473-2477

合成方法 14

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Catalysts: Hydrochloric acid ,  Copper sulfate Solvents: Water ;  2 h, heated
リファレンス
Formaldoxime
De Kimpe, Norbert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Copper sulfate Solvents: Water ;  2 h, heated
リファレンス
Formaldoxime
De Kimpe, Norbert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

合成方法 16

はんのうじょうけん
リファレンス
Synthesis of 2,7-dimethylanthracene by a route which is potentially a general one
Lai, Yee Hing; et al, Australian Journal of Chemistry, 1992, 45(12), 2067-71

合成方法 17

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 6 h, rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
リファレンス
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

合成方法 18

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  5 h, rt
リファレンス
Enantioselective Lewis Acid Catalyzed ortho Photocycloaddition of Olefins to Phenanthrene-9-carboxaldehydes
Stegbauer, Simone; et al, Angewandte Chemie, 2018, 57(44), 14593-14596

合成方法 19

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
リファレンス
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

合成方法 20

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  1 h, rt → -60 °C
1.2 -60 °C; 30 min, rt
リファレンス
An integrated high throughput experimentation/predictive QSAR modeling approach to ansa-zirconocene catalysts for isotactic polypropylene
Ehm, Christian ; et al, Polymers (Basel, 2020, 12(5),

合成方法 21

はんのうじょうけん
1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ;  10 min, 0 °C; 45 - 60 min, rt
1.2 Solvents: Chloroform ;  10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized, 0 °C
リファレンス
One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines
Pandey, Khima; et al, Journal of Organic Chemistry, 2018, 83(15), 8026-8035

合成方法 22

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of indan derivatives
Munavalli, Somashekhar; et al, Bulletin de la Societe Chimique de France, 1964, (12), 3103-12

合成方法 23

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Water
2.1 Reagents: Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
リファレンス
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

合成方法 24

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Catalysts: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 90 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  5 h, rt
リファレンス
Enantioselective Lewis Acid Catalyzed ortho Photocycloaddition of Olefins to Phenanthrene-9-carboxaldehydes
Stegbauer, Simone; et al, Angewandte Chemie, 2018, 57(44), 14593-14596

合成方法 25

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium acetate ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
リファレンス
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

合成方法 26

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
リファレンス
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

2-Bromo-4-methylbenzaldehyde Raw materials

2-Bromo-4-methylbenzaldehyde Preparation Products

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